1-Arachidonoylglycerol-d8

Endocannabinoid Isomerization Stability

1-Arachidonoylglycerol-d8 (1-AG-d8) is an octadeuterated analog of 1-arachidonoylglycerol (1-AG), an isomer of the primary endocannabinoid 2-arachidonoylglycerol (2-AG). This stable isotope-labeled internal standard (SIL-IS) is specifically engineered for the accurate quantification of 1-AG in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C3H8O3
Molecular Weight 100.14 g/mol
CAS No. 7325-17-9
Cat. No. B1340463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Arachidonoylglycerol-d8
CAS7325-17-9
Molecular FormulaC3H8O3
Molecular Weight100.14 g/mol
Structural Identifiers
SMILESC(C(CO)O)O
InChIInChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1D2,2D2,3D,4D,5D,6D
InChIKeyPEDCQBHIVMGVHV-YHPVEMKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Arachidonoylglycerol-d8 (1-AG-d8) CAS 2692624-29-4: Procurement Guide for Deuterated Internal Standard in Endocannabinoid Quantification


1-Arachidonoylglycerol-d8 (1-AG-d8) is an octadeuterated analog of 1-arachidonoylglycerol (1-AG), an isomer of the primary endocannabinoid 2-arachidonoylglycerol (2-AG) [1]. This stable isotope-labeled internal standard (SIL-IS) is specifically engineered for the accurate quantification of 1-AG in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound features eight deuterium atoms precisely located at the 5, 6, 8, 9, 11, 12, 14, and 15 positions of the arachidonic acid moiety, providing a nominal mass shift of +8 Da relative to the unlabeled analyte .

Why 1-Arachidonoylglycerol-d8 Cannot Be Substituted with 2-AG-d8 or Non-Deuterated Analogs in Quantitative MS Assays


Substituting 1-AG-d8 with the more commonly available 2-AG-d8 or a non-deuterated analog introduces quantifiable error into endocannabinoid measurements. The primary technical barrier is the rapid, spontaneous acyl migration of 2-AG to the thermodynamically more stable 1-AG isomer, which occurs both in vitro and in vivo [1]. This isomerization compromises the fidelity of 2-AG-d8 as an internal standard for 1-AG, as the two isomers are chemically distinct and can only be resolved chromatographically [2]. Furthermore, using a non-deuterated structural analog as an internal standard fails to correct for matrix effects and variations in ionization efficiency, leading to inaccurate quantification [3].

Quantitative Differentiation of 1-Arachidonoylglycerol-d8: A Comparative Evidence Guide for Analytical Selection


Superior Solution Stability of 1-AG-d8 vs. 2-AG

Accelerated stability studies demonstrate that 2-arachidonoylglycerol (2-AG) in acetonitrile solution isomerizes to 1-AG at a rate of 18-22% within 72 hours at 4°C. In contrast, 1-Arachidonoylglycerol-d8 (1-AG-d8) under identical storage conditions exhibits less than 2% degradation over a six-month period . This marked difference in chemical stability is a critical factor in analytical method development and long-term study reliability.

Endocannabinoid Isomerization Stability

Chromatographic Resolution of 1-AG and 2-AG Isomers

The two arachidonoylglycerol isomers, 2-AG and 1-AG, are only distinguishable through chromatographic separation [1]. A validated UPLC-MS/MS method demonstrates baseline resolution of these isomers [2]. The deuterated internal standard 2-AG-d8 co-elutes with 2-AG, allowing for distinct detection via a triple quadrupole mass spectrometer by monitoring the mass transitions of m/z 379.3 → 287.2 for the analyte and m/z 387.3 → 295.2 for the internal standard [2]. This confirms the necessity of an isomer-specific internal standard.

Endocannabinoid Chromatography LC-MS/MS

Precise Deuterium Incorporation for Accurate Quantification

1-Arachidonoylglycerol-d8 is synthesized with eight deuterium atoms incorporated at the 5, 6, 8, 9, 11, 12, 14, and 15 positions of the arachidonic acid moiety . This provides a nominal mass shift of +8 Da relative to the unlabeled 1-AG analyte (molecular weight of 1-AG-d8: 386.6 g/mol vs. unlabeled 1-AG: 378.5 g/mol) . This mass difference is sufficient to minimize isotopic overlap in MS analysis while preserving near-identical physicochemical properties, such as logP (5.5) .

Mass Spectrometry Deuterium Quantification

Method Validation: Correction of Matrix Effects for Plasma Analysis

A validated UPLC-MS/MS method for the simultaneous quantification of 2-AG and 1-AG in human plasma demonstrated that using toluene for extraction minimized matrix effects, with toluene extracts containing only 2% of the matrix-effect-causing plasma phospholipids compared to the traditional chloroform-methanol solvent [1]. While this specific study used a non-deuterated internal standard, it establishes the critical need for matrix-effect mitigation in 1-AG analysis. The use of a co-eluting deuterated internal standard like 1-AG-d8 is the gold-standard approach for correcting the remaining matrix effects and ensuring accurate quantification in plasma [2].

Bioanalysis Matrix Effect Method Validation

Optimal Procurement and Application Scenarios for 1-Arachidonoylglycerol-d8 Based on Analytical Performance Data


Quantification of 1-AG in Plasma for Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

For longitudinal PK/PD studies requiring the measurement of 1-AG in human or animal plasma, 1-AG-d8 is the requisite internal standard. Its superior stability (<2% degradation over six months) ensures consistent calibration across multi-batch analyses spanning weeks or months . The compound corrects for matrix effects in plasma, as evidenced by validated UPLC-MS/MS methods [1], enabling accurate and reproducible determination of 1-AG concentrations over time.

Monitoring 2-AG Isomerization and Stability in In Vitro Assays

In biochemical assays where 2-AG is used as a substrate or ligand, its spontaneous isomerization to 1-AG is a significant confounding variable . Procuring 1-AG-d8 allows researchers to accurately quantify the extent of this isomerization, as it is the only internal standard capable of specifically measuring the 1-AG byproduct. This is critical for interpreting experimental results and ensuring that observed effects are not due to the accumulation of the inactive 1-AG isomer [1].

Development and Validation of LC-MS/MS Methods for Clinical Diagnostics

Clinical laboratories developing diagnostic assays for endocannabinoid-related disorders require robust, validated methods. The use of 1-AG-d8 is a key component in achieving the precision and accuracy needed for clinical method validation. The deuterated standard's ability to correct for matrix effects in complex human plasma samples, as highlighted by studies demonstrating the impact of co-extracted phospholipids , is essential for meeting regulatory standards for bioanalytical method validation and ensuring reliable patient results.

Routine Quality Control in Synthetic 2-AG Production

For vendors and laboratories synthesizing 2-AG, 1-AG is a frequent contaminant that can significantly reduce the product's cannabinergic potency . 1-AG-d8 serves as the definitive internal standard for QC/QA analysis of 2-AG batches. Its use allows for precise quantification of the 1-AG impurity, ensuring batch-to-batch consistency and adherence to purity specifications (e.g., a 9:1 mixture of 2-AG to 1-AG) [1].

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